molecular formula C6H3Cl2N3OS B1419957 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine CAS No. 1177273-70-9

5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1419957
M. Wt: 236.08 g/mol
InChI Key: KHVAKNVBHVGVCR-UHFFFAOYSA-N
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Description



Synthesis Analysis


The synthesis of related compounds has been reported in the literature. For instance, a series of novel 2, 5-dichloro-3-acetylthiophene chalcone derivatives were synthesized by Claisen-Schmidt condensation2. However, the specific synthesis process for “5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine” is not found in the available resources.



Molecular Structure Analysis


The molecular structure of related compounds such as “3-Acetyl-2,5-dichlorothiophene” and “N-[2-(2,5-Dichloro-3-thienyl)ethyl]acetamide” have been analyzed13. The structure of “3-Acetyl-2,5-dichlorothiophene” consists of a 2,5-dichlorothiophene ring1. However, the specific molecular structure analysis for “5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine” is not found in the available resources.



Chemical Reactions Analysis


The chemical reactions involving related compounds have been studied. For example, the cyclization of the acid chlorides of γ-(2,5-dichloro-3-thienyl)butyric acid and δ-(2,5-dichloro-3-thienyl)valeric acid was accomplished4. However, the specific chemical reactions involving “5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine” are not found in the available resources.



Physical And Chemical Properties Analysis


The physical and chemical properties of related compounds such as “3-Acetyl-2,5-dichlorothiophene” and “N-[2-(2,5-Dichloro-3-thienyl)ethyl]acetamide” have been analyzed15. For instance, “3-Acetyl-2,5-dichlorothiophene” has a molecular weight of 195.07 g/mol1. However, the specific physical and chemical properties of “5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine” are not found in the available resources.


Scientific Research Applications

  • Synthesis of ω- (2,5-dichloro-3-thienyl)alkanoic acids and their intramolecular ring closure

    • Application : This research involves the synthesis of some ω- (2,5-dichloro-3-thienyl)alkanoic acids and their intramolecular ring closure .
    • Method : The synthesis was accomplished by the cyclization of the acid chlorides of γ - (2,5-dichloro-3-thienyl)butyric acid and δ - (2,5-dichloro-3-thienyl)valeric acid, respectively, to 1,3-dichloro-4,5,6,7-tetrahydrobenzo [c]-4-thiophenone and 1,3-dichloro-5,6,7,8-tetrahydro-4H-cyclohepta [c]-4-thiophenone and by partial dehalogenation of the latter by heating with copper metal in propionic acid .
    • Results : The research resulted in the successful synthesis of the target compounds .
  • 3-Acetyl-2,5-dichlorothiophene

    • Application : 3-Acetyl-2,5-dichlorothiophene may be used in the synthesis of substituted chalcones, AL-4623A and AL-4862 (brinzolamide), inhibitors of topical carbonic anhydrase, and 2,5-dichlorothiophene-3-carboxylic acid, which is the starting reagent required for the synthesis of 2,5-dichloro- N - (substituted amino-carbonothioyl)thiophene-3-carboxamides and 2- (substituted amino)-4 H -thieno [3,2- e ]-1,3-thiazin-4-ones .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these syntheses were not provided in the source .

Safety And Hazards


The safety and hazards associated with “3-Acetyl-2,5-dichlorothiophene” have been documented6. However, the specific safety and hazards associated with “5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine” are not found in the available resources.


Future Directions


The future directions for the research and development of “5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine” are not found in the available resources. However, given the interest in the synthesis and study of related compounds, it is possible that further research could be conducted to explore its potential applications.


properties

IUPAC Name

5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3OS/c7-3-1-2(4(8)13-3)5-10-11-6(9)12-5/h1H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVAKNVBHVGVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C2=NN=C(O2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701230580
Record name 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine

CAS RN

1177273-70-9
Record name 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177273-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine
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5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine
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5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine
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5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine

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